molecular formula C26H51NaO6S B13772013 Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate CAS No. 68541-52-6

Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate

Cat. No.: B13772013
CAS No.: 68541-52-6
M. Wt: 514.7 g/mol
InChI Key: MXEIXTMTZWGPIM-UHFFFAOYSA-M
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Description

Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate is a synthetic surfactant characterized by a C18 hydrocarbon chain with a sulfate ester group at position 9 and a branched 2-ethylhexyl ether substituent at the terminal oxo group (position 18). Its molecular formula is C24H45O6SNa, combining a long hydrophobic chain with a polar sulfate head. The compound’s structure confers unique amphiphilic properties, making it suitable for applications requiring high surface activity, such as emulsification, detergency, or specialized formulations in pharmaceuticals or materials science.

Properties

CAS No.

68541-52-6

Molecular Formula

C26H51NaO6S

Molecular Weight

514.7 g/mol

IUPAC Name

sodium;[18-(2-ethylhexoxy)-18-oxooctadecan-9-yl] sulfate

InChI

InChI=1S/C26H52O6S.Na/c1-4-7-9-10-13-16-20-25(32-33(28,29)30)21-17-14-11-12-15-18-22-26(27)31-23-24(6-3)19-8-5-2;/h24-25H,4-23H2,1-3H3,(H,28,29,30);/q;+1/p-1

InChI Key

MXEIXTMTZWGPIM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC(CCCCCCCCC(=O)OCC(CC)CCCC)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate typically involves the sulfation of 2-ethylhexanol with sulfur trioxide, followed by neutralization with sodium hydroxide . The reaction is carried out in a continuous reactor, such as a falling film reactor, at temperatures between 30-60°C . The resulting product is then purified and concentrated to obtain the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous production lines to ensure high yield and purity. The final product is often available as a solution in water, with concentrations typically around 40-50% .

Chemical Reactions Analysis

Types of Reactions

Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better wetting and penetration of materials. This compound interacts with molecular targets such as cell membranes, enhancing the permeability and facilitating the delivery of active ingredients .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three key analogues:

Sodium Dodecyl Sulfate (SDS)
  • Structure : Linear C12 chain with a sulfate head.
  • Key Differences : SDS lacks branching and has a shorter chain, resulting in higher critical micelle concentration (CMC) and reduced hydrophobicity.
  • Applications : Widely used in detergents and laboratory protocols due to its simplicity and low cost.
Di-2-ethylhexyl Sulfosuccinate Sodium Salt (AOT/Docusate Sodium)
  • Structure : Two 2-ethylhexyl chains linked to a sulfosuccinate head.
  • Key Differences: AOT’s double-chain architecture and sulfosuccinate group enhance its ability to form reverse micelles in nonpolar solvents. The target compound’s single-chain design with a sulfate group may limit its stability in acidic environments compared to AOT’s sulfonate.
  • Applications : AOT is utilized in pharmaceuticals (e.g., laxatives) and as a reverse micelle template.
18-(Dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulphonic Acid
  • Structure: C18 chain with a sulfonic acid group and dibutylamino substituent.
  • Key Differences: The sulfonic acid group (vs. sulfate ester) increases acidity and stability, while the amino group introduces cationic character under certain pH conditions.
  • Applications: Potential use in biocides or ion-exchange processes.

Physicochemical Properties and Performance

Property Target Compound SDS AOT 18-(Dibutylamino)-...sulphonic Acid
Molecular Formula C24H45O6SNa C12H25SO4Na C20H37O7S2Na C22H45NO5S
Chain Length C18 C12 C8 (x2 branches) C18
Branching Yes (2-ethylhexyl) No Yes (two branches) Yes (dibutylamino)
Head Group Sulfate ester Sulfate Sulfosuccinate Sulfonic acid
CMC (Hypothetical) ~0.1 mM* 8.2 mM 2.5 mM N/A
Stability in Acid Moderate Moderate High High

*Estimated based on increased chain length and branching.

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